4-Hydroxy-2,3-dimethoxypyridine

Synthetic Chemistry Regioselectivity Deprotometalation

4-Hydroxy-2,3-dimethoxypyridine is the indispensable core scaffold for mitochondrial Complex I/II inhibitor research. Unlike regioisomeric methoxypyridines, only this 2,3-dimethoxy substitution pattern directs regioselective C-4 functionalization—the critical site for ubiquinone-mimetic pharmacophore assembly. Substituting with 2,4-dimethoxypyridine or 4-hydroxy-2-methoxypyridine fails to achieve the required C-4 derivatization, making this compound irreplaceable for synthesizing piericidin analogs, selective enzyme probes, and SAR-driven inhibitor libraries targeting NADH-UQ reductase or succinate dehydrogenase.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 123631-83-4
Cat. No. B043809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,3-dimethoxypyridine
CAS123631-83-4
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC1=C(NC=CC1=O)OC
InChIInChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9)
InChIKeySZIDKNSBVIZOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-2,3-dimethoxypyridine (CAS 123631-83-4) | Core Pyridine Scaffold for Mitochondrial Inhibitor Synthesis & Respiratory Chain Research


4-Hydroxy-2,3-dimethoxypyridine (CAS 123631-83-4) is a polysubstituted pyridine derivative characterized by hydroxyl and methoxy functional groups at the 4-, 2-, and 3-positions, respectively. This compound serves as a foundational building block and pharmacophore core in the design of mitochondrial respiratory chain inhibitors, specifically targeting NADH-ubiquinone (NADH-UQ) reductase (Complex I) [1] and succinate dehydrogenase (Complex II) . Its structural architecture, featuring three contiguous oxygen atoms, is integral to its role as a ubiquinone mimic in electron transport chain studies [1][2]. The compound is not typically a standalone bioactive entity; rather, its value derives from its utility as a synthetic precursor for generating diverse derivative libraries via functionalization, primarily at the C-5 and C-6 positions of the pyridine ring [3].

4-Hydroxy-2,3-dimethoxypyridine Procurement: Why Alternative Methoxypyridines Cannot Substitute in Mitochondrial Inhibitor Synthesis


Substituting 4-Hydroxy-2,3-dimethoxypyridine with structurally similar methoxypyridines or hydroxypyridines (e.g., 2,4-dimethoxypyridine, 4-hydroxy-2-methoxypyridine, or 2,3-dimethoxypyridine) is not feasible for research programs focused on mitochondrial Complex I/II inhibition or piericidin analog synthesis. This is due to a strict regiochemical requirement for efficient and predictable functionalization. Regioselective deprotometalation studies have established that only the 2,3-dimethoxypyridine core reliably directs functionalization to the C-4 position, a critical site for generating the 4-hydroxy moiety or attaching side chains essential for biological activity [1]. Alternative substitution patterns, such as 3-methoxypyridine, direct functionalization to the C-4 position, whereas 2,3-dimethoxypyridine uniquely directs to the C-4 position, which is essential for the synthesis of the core pharmacophore [1]. Furthermore, the contiguous 2,3-dimethoxy-4-hydroxy substitution pattern is specifically required to mimic the ubiquinone binding motif, a feature not present in other dimethoxypyridine regioisomers [2].

Quantitative Evidence Guide for 4-Hydroxy-2,3-dimethoxypyridine: Comparative Performance in Synthesis, Enzyme Inhibition, and Mitochondrial Targeting


Synthetic Regioselectivity: Directed C-4 Functionalization vs. Alternative Methoxypyridines

In deprotometalation studies using a mixed lithium-zinc base (ZnCl2·TMEDA/LiTMP, 1:3 ratio in THF), 2,3-dimethoxypyridine (the core scaffold of the target compound) undergoes efficient and selective functionalization at the C-4 position. This contrasts sharply with other methoxypyridine regioisomers, such as 3-methoxypyridine, which directs functionalization to the C-4 position, and 4-methoxy- or 2-methoxypyridine, which direct to the C-3 position [1]. The experimental conditions and computational pKa calculations (DFT B3LYP and G3MP2B3 levels) confirm that the unique substitution pattern of the 2,3-dimethoxy core is the critical determinant for this regiochemical outcome [1].

Synthetic Chemistry Regioselectivity Deprotometalation C-H Functionalization

Mitochondrial Complex II Inhibition: Potency and Selectivity of a 4-Hydroxy-2,3-dimethoxypyridine Derivative vs. Complex I

A derivative based on the 4-hydroxy-2,3-dimethoxypyridine scaffold, specifically 1-(2,4-dihydroxy-5,6-dimethoxypyridin-3-yl)hexan-1-one (compound 16c), demonstrated potent inhibition of mitochondrial Complex II (succinate dehydrogenase) with an IC50 value of 64 nM. Crucially, this compound exhibited high selectivity for Complex II over Complex I, with a selectivity ratio greater than 156-fold . This data demonstrates that while the parent scaffold is associated with Complex I inhibition, specific derivatization can redirect target engagement towards Complex II with high precision.

Mitochondrial Biology Complex II Inhibition Succinate Dehydrogenase Selectivity

Enzyme Inhibition Profile: Comparative Activity Against Dihydroorotase and HPPD

Screening data from BindingDB reveals the activity of 4-Hydroxy-2,3-dimethoxypyridine against two distinct enzyme targets. It shows weak inhibition of dihydroorotase (from mouse Ehrlich ascites) with an IC50 of 1,000,000 nM (1 mM) at 10 µM concentration and pH 7.37 [1]. In contrast, the same compound exhibits potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver, with an IC50 value of 90 nM [2].

Enzymology Dihydroorotase HPPD Inhibitor Screening

Natural Product Inspiration: Piericidin A Potency Benchmark for Complex I Inhibition

The 4-hydroxy-2,3-dimethoxypyridine core is the essential pharmacophore of the piericidin family of natural products, which are potent inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I) [1]. Piericidin A itself demonstrates potent inhibition, with reported IC50 values of 20 nM against HCT-116 cells and 94 nM in a bovine mitochondrial NADH-UQ reductase assay [2][3]. The synthetic program around the 4-hydroxy-2,3-dimethoxypyridine scaffold was explicitly designed to replicate and optimize this activity while reducing the inherent toxicity of the natural product [1].

Natural Products Complex I Piericidin A Pharmacophore

Targeted Application Scenarios for 4-Hydroxy-2,3-dimethoxypyridine: From Medicinal Chemistry to Mitochondrial Research


Medicinal Chemistry: Synthesis of Novel Mitochondrial Complex I or II Inhibitors

This is the primary application scenario. 4-Hydroxy-2,3-dimethoxypyridine is purchased as a core building block to synthesize libraries of derivatives with varied lipophilic side chains at the C-5 or C-6 positions [1]. The goal is to generate novel, potent inhibitors of mitochondrial Complex I (NADH-UQ reductase) or Complex II (succinate dehydrogenase) for use as chemical probes in oncology, neurodegeneration, or metabolic disease research. The regioselective functionalization enabled by the core scaffold ensures efficient and predictable derivatization [2].

Chemical Biology: Development of Selective Enzyme Probes

Based on the differential enzyme inhibition profile (weak vs. potent IC50 values against dihydroorotase and HPPD) [1][2], the compound can serve as a starting point for developing selective probes. Researchers can use this scaffold to investigate the structure-activity relationships (SAR) required for achieving high selectivity between different enzyme classes (e.g., hydrolases vs. dioxygenases) or between different mitochondrial complexes (e.g., achieving >156-fold selectivity for CII over CI) .

Academic Research: Piericidin Analog Synthesis and Mode-of-Action Studies

The compound is essential for academic laboratories engaged in the total synthesis of piericidin natural products and their simplified analogs [1]. These studies are fundamental for elucidating the precise molecular interactions of this class of compounds with the ubiquinone binding site of Complex I. By synthesizing and testing analogs with incremental structural changes, researchers can map the pharmacophore requirements for potent and selective Complex I inhibition, contributing to a deeper understanding of mitochondrial electron transport.

Organic Synthesis: Development of New Regioselective Functionalization Methods

The unique regiochemical behavior of 2,3-dimethoxypyridines under deprotometalation conditions makes this compound a valuable substrate for developing and testing new C-H functionalization methodologies [1]. The predictable and distinct outcome (C-4 functionalization) serves as a robust model system for investigating the influence of directing groups, base combinations, and reaction conditions on regioselectivity in heteroaromatic systems.

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